molecular formula C17H12F2N2O3 B6127320 4-(DIFLUOROMETHOXY)-N-[3-(12-OXAZOL-5-YL)PHENYL]BENZAMIDE

4-(DIFLUOROMETHOXY)-N-[3-(12-OXAZOL-5-YL)PHENYL]BENZAMIDE

Cat. No.: B6127320
M. Wt: 330.28 g/mol
InChI Key: AMNPCXOHCLYKGC-UHFFFAOYSA-N
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Description

4-(DIFLUOROMETHOXY)-N-[3-(12-OXAZOL-5-YL)PHENYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(DIFLUOROMETHOXY)-N-[3-(12-OXAZOL-5-YL)PHENYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via a nucleophilic substitution reaction using a suitable difluoromethylating agent.

    Coupling Reaction: The final step involves coupling the oxazole-containing intermediate with a benzamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially yielding amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation Products: Oxidized derivatives of the oxazole ring.

    Reduction Products: Amine derivatives of the benzamide moiety.

    Substitution Products: Compounds with various substituents replacing the difluoromethoxy group.

Scientific Research Applications

4-(DIFLUOROMETHOXY)-N-[3-(12-OXAZOL-5-YL)PHENYL]BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

    Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 4-(DIFLUOROMETHOXY)-N-[3-(12-OXAZOL-5-YL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group and oxazole ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

  • 4-(Methoxy)-N-[3-(12-Oxazol-5-yl)phenyl]benzamide
  • 4-(Trifluoromethoxy)-N-[3-(12-Oxazol-5-yl)phenyl]benzamide
  • 4-(Chloromethoxy)-N-[3-(12-Oxazol-5-yl)phenyl]benzamide

Comparison:

  • 4-(Methoxy)-N-[3-(12-Oxazol-5-yl)phenyl]benzamide: Lacks the fluorine atoms, which may result in different electronic properties and reactivity.
  • 4-(Trifluoromethoxy)-N-[3-(12-Oxazol-5-yl)phenyl]benzamide: Contains an additional fluorine atom, potentially enhancing its stability and lipophilicity.
  • 4-(Chloromethoxy)-N-[3-(12-Oxazol-5-yl)phenyl]benzamide: The chlorine atom may impart different steric and electronic effects compared to the difluoromethoxy group.

Properties

IUPAC Name

4-(difluoromethoxy)-N-[3-(1,2-oxazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O3/c18-17(19)23-14-6-4-11(5-7-14)16(22)21-13-3-1-2-12(10-13)15-8-9-20-24-15/h1-10,17H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNPCXOHCLYKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)OC(F)F)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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